Phenylacetyl disulfide
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
S-(2-phenylacetyl)sulfanyl 2-phenylethanethioate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14O2S2/c17-15(11-13-7-3-1-4-8-13)19-20-16(18)12-14-9-5-2-6-10-14/h1-10H,11-12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXGZXXBJSZISOO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(=O)SSC(=O)CC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14O2S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
15088-78-5 | |
| Record name | Phenylacetylen disulfide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies Involving Phenylacetyl Disulfide
Phenylacetyl Disulfide as a Key Reagent in Organic Synthesis
This compound is a valuable tool for chemists, enabling the introduction of sulfur into organic molecules with a high degree of control and efficiency. digitellinc.com Its utility is most prominently demonstrated in the synthesis of phosphorothioate (B77711) oligonucleotides, where it serves as a sulfurizing agent. tcichemicals.com
The primary mechanism through which this compound facilitates disulfide bond formation involves the sulfurization of phosphite (B83602) triesters to the corresponding phosphorothioate triesters. This reaction is particularly significant in the automated solid-phase synthesis of phosphorothioate oligonucleotides. researchgate.net The process is understood to proceed via a nucleophilic attack of the phosphite on the disulfide bond of PADS. chemrxiv.org
The reaction rate is influenced by the presence of a base, such as pyridine (B92270) or 3-picoline, and the solvent system. nih.govresearchgate.net Studies have shown that the reaction is first order in the sulfurizing agent, the phosphite, and a pyridine base. chemrxiv.org The proposed mechanism involves the reversible formation of a phosphonium (B103445) intermediate, with the rate-limiting step being its base-catalyzed elimination. chemrxiv.org
Interestingly, research has revealed that "aged" solutions of this compound, which contain a mixture of polysulfides, are more efficient sulfur transfer reagents than freshly prepared solutions. chemrxiv.orgorganic-chemistry.org The degradation of PADS in solution, particularly in the presence of a base like 3-picoline, leads to the in situ formation of more reactive sulfurizing species. organic-chemistry.org This "aging" process enhances the sulfurization efficiency to greater than 99.9%. nih.govorganic-chemistry.org The initial degradation is thought to occur via an E1cB-type elimination, generating a ketene (B1206846) and an acyldisulfide anion. organic-chemistry.org
The table below summarizes the key mechanistic aspects of disulfide bond formation using this compound.
| Mechanistic Step | Description | Key Factors |
| Nucleophilic Attack | The phosphite triester acts as a nucleophile, attacking the sulfur-sulfur bond of this compound. | Phosphite concentration |
| Intermediate Formation | A transient phosphonium intermediate is formed. | Reversibility of the reaction |
| Base-Catalyzed Elimination | A base, such as pyridine or 3-picoline, facilitates the rate-limiting breakdown of the intermediate to form the phosphorothioate triester. | Base concentration and pKa |
| "Aging" Effect | Degradation of PADS in solution over time generates more reactive polysulfide species, leading to higher sulfurization efficiency. | Time, solvent, presence of base |
The primary application of this compound as a sulfur transfer agent is in the synthesis of phosphorothioate oligonucleotides, a class of thioesters. tcichemicals.comresearchgate.netorganic-chemistry.org These modified oligonucleotides exhibit increased resistance to nuclease degradation, making them valuable for therapeutic applications. organic-chemistry.org The sulfurization of the phosphite triester linkage to a phosphorothioate triester is a critical step in their synthesis. researchgate.net
While the literature predominantly focuses on phosphorothioates, the reactivity of this compound suggests its potential for the synthesis of other thioesters and sulfur-containing compounds. The fundamental reaction involves the transfer of a sulfur atom to a suitable nucleophile. Although specific examples beyond oligonucleotide synthesis are not extensively documented in the reviewed literature, the underlying mechanism supports its broader applicability.
The following table provides examples of sulfur-containing compounds synthesized using this compound.
| Compound Class | Substrate | Product | Significance |
| Phosphorothioate Oligonucleotides | Internucleosidic phosphite triesters | Internucleosidic phosphorothioate triesters | Enhanced nuclease resistance for therapeutic applications |
| Phosphorothioate RNA (PS-RNA) | RNA phosphite triesters | RNA phosphorothioate triesters | Development of siRNA therapeutics |
Optimizing the yield and selectivity of reactions involving this compound is crucial for its practical application. In the context of phosphorothioate oligonucleotide synthesis, several factors have been identified to significantly influence the outcome of the sulfurization step.
A key strategy for maximizing product yield is the use of "aged" solutions of PADS. nih.govorganic-chemistry.org As previously mentioned, the in situ formation of more reactive polysulfides upon aging leads to a more efficient sulfur transfer, with stepwise efficiencies reported to be greater than 99.8%. researchgate.net A 0.2 M solution of PADS in a 1:1 (v/v) mixture of 3-picoline and acetonitrile (B52724) is a commonly used and effective system. researchgate.net
The reaction time is another critical parameter. Contact times of 60-120 seconds are generally sufficient for efficient sulfurization of phosphite triesters to phosphorothioate triesters. researchgate.net For the synthesis of phosphorothioate RNA, a reaction time of 3 minutes has been shown to achieve over 99.8% stepwise efficiency. researchgate.net
The choice of solvent and base is also important. A mixture of pyridine and acetonitrile (1:1, v/v) has been demonstrated to be an effective solvent system, leading to over 99.9% stepwise efficiency. nih.gov The Brønsted β values for sulfurization with substituted pyridines are 0.43 for "fresh" PADS and 0.26 for "aged" PADS, indicating the influence of base strength on the reaction rate. chemrxiv.org
The table below outlines key parameters for optimizing reactions with this compound.
| Parameter | Optimal Condition | Expected Outcome |
| Reagent Preparation | "Aged" solution of PADS (e.g., 48 hours in acetonitrile/3-picoline) | Increased sulfurization efficiency (>99.9%) |
| Concentration | 0.2 M PADS | Efficient sulfur transfer |
| Solvent System | Acetonitrile/3-picoline (1:1, v/v) or Pyridine/acetonitrile (1:1, v/v) | High reaction rates and yields |
| Reaction Time | 60-120 seconds for DNA, 3 minutes for RNA | Complete sulfurization |
| Base | Pyridine or 3-picoline | Catalyzes the rate-limiting step |
Synthesis of Metal Complexes Featuring this compound Ligands
Beyond its role in organic synthesis, this compound and its derivatives can act as ligands in coordination chemistry, forming complexes with various transition metals. The sulfur atoms in the disulfide bridge provide potential coordination sites, leading to the formation of novel metal-organic frameworks.
The coordination behavior of bis(phenylacetyl) disulfide has been investigated in the synthesis of mononuclear metal complexes. In one study, bis(phenylacetyl) disulfide was used as a ligand to synthesize complexes with Cu(II), Ni(II), and Zn(II). digitellinc.com The synthesis was achieved under one-pot conditions by reacting the ligand with the corresponding metal salts (Cu(NO₃)₂·3H₂O, Ni(NO₃)₂·6H₂O, and ZnCl₂) in anhydrous ethanol (B145695) with heating. digitellinc.com
The resulting complexes demonstrated different coordination geometries. The copper complex, [C₄H₁₈CuO₁₂S₂], was found to have an orthorhombic crystal system, while the nickel and zinc complexes, [C₁₂H₁₈N₄NiO₁₁S] and [C₂₄H₂₄Cl₂N₄O₄S₂Zn] respectively, exhibited a monoclinic crystal system. digitellinc.com This indicates that the nature of the metal ion influences the final structure of the complex. The study highlights the potential of sulfur-containing ligands like this compound to create structurally diverse metal complexes. digitellinc.com
The table below summarizes the synthesized metal complexes with bis(phenylacetyl) disulfide as a ligand.
| Metal Ion | Metal Salt Precursor | Resulting Complex Formula | Crystal System |
| Cu(II) | Cu(NO₃)₂·3H₂O | [C₄H₁₈CuO₁₂S₂] | Orthorhombic |
| Ni(II) | Ni(NO₃)₂·6H₂O | [C₁₂H₁₈N₄NiO₁₁S] | Monoclinic |
| Zn(II) | ZnCl₂ | [C₂₄H₂₄Cl₂N₄O₄S₂Zn] | Monoclinic |
The synthesized metal complexes featuring bis(phenylacetyl) disulfide have been thoroughly characterized using a variety of spectroscopic and analytical techniques, including elemental analysis (EA), X-ray diffraction (XRD), Fourier-transform infrared spectroscopy (FT-IR), UV-visible spectroscopy (UV-Vis), nuclear magnetic resonance (NMR), and electrospray ionization mass spectrometry (ESI-MS). digitellinc.com
For the copper complex, [C₄H₁₈CuO₁₂S₂], the FT-IR spectrum showed characteristic bands for -O-H (3491 cm⁻¹), -C-H (2990, 2899 cm⁻¹), and -S=O (1065, 1020 cm⁻¹) stretches, along with bands indicating copper-oxygen bonds (626, 592 cm⁻¹). digitellinc.com The ESI-MS spectrum showed a peak at m/z 384.88 [M-H]⁺. digitellinc.com Elemental analysis of this complex was in good agreement with the calculated values. digitellinc.com
The crystal structure of the copper complex was determined by X-ray diffraction, confirming its orthorhombic crystal system with the space group Pbca. digitellinc.com This detailed structural information is crucial for understanding the coordination environment of the metal center and the role of the this compound derivative as a ligand.
The following table presents a selection of spectroscopic and structural data for the characterized copper complex.
| Technique | Observation | Interpretation |
| FT-IR (cm⁻¹) | 3491, 2990, 2899, 1380, 1235, 1065, 1020, 626, 592 | Presence of O-H, C-H, S=O, and Cu-O bonds |
| ESI-MS (m/z) | 384.88 [M-H]⁺ | Corresponds to the mass of the complex ion |
| Elemental Analysis (%) | S: 16.60, C: 12.83, H: 4.65 (Found) | Consistent with the calculated formula [C₄H₁₈CuO₁₂S₂] |
| X-ray Diffraction | Orthorhombic, Space group Pbca | Defines the crystal structure and molecular geometry |
Derivatization and Structural Modifications of this compound for Tailored Reactivity
A significant area of investigation into the tailored reactivity of this compound involves the synthesis of chiral analogs to achieve enantioselective sulfurization. This is particularly relevant in the synthesis of phosphorothioate oligonucleotides, which are crucial therapeutic agents. The introduction of chirality into the this compound molecule can influence the stereochemical outcome of the sulfur transfer reaction, leading to the preferential formation of one diastereomer over the other.
Chiral Analogs from 2-Arylalkanoic Acids
Detailed research has demonstrated the successful synthesis of chiral analogs of this compound by starting from enantiomerically pure 2-arylalkanoic acids. This approach modifies the phenylacetyl moiety of the disulfide, introducing a stereocenter that can direct the sulfurization process.
For instance, chiral disulfides have been prepared from (R)- and (S)-2-phenylpropanoic acid. These chiral derivatives have been subsequently utilized in the sulfurization of phosphite triesters. The results of these experiments have shown a degree of diastereoselectivity in the formation of the corresponding phosphorothioates. While the diastereomeric excesses (de's) observed were modest, they provide a clear proof-of-concept that structural modification of this compound can be used to control the stereochemistry of the reaction.
The synthesis of these chiral analogs typically involves the conversion of the chiral carboxylic acid to its corresponding acid chloride, followed by reaction with a sulfur source. This method has been applied to a variety of 2-arylalkanoic acids, demonstrating the versatility of this approach for creating a library of chiral disulfides with different steric and electronic properties.
The table below summarizes the diastereomeric excess achieved in the sulfurization of a phosphite triester using chiral disulfide analogs derived from different 2-arylalkanoic acids.
| Chiral Disulfide Derivative (from) | Diastereomeric Excess (de) for RPS Isomer | Diastereomeric Excess (de) for SPS Isomer |
| (R)-2-phenylpropanoic acid | 14.7% | - |
| (S)-2-phenylpropanoic acid | - | 7.9% |
Data sourced from studies on phosphite triester sulfurization.
These findings underscore the potential for tailoring the reactivity of this compound. By systematically modifying the structure of the 2-arylalkanoic acid precursor, it is possible to fine-tune the stereochemical outcome of the sulfurization reaction. Further research in this area could lead to the development of highly selective chiral sulfurizing reagents for the asymmetric synthesis of phosphorothioates and other chiral sulfur-containing compounds.
Reaction Mechanisms and Kinetic Studies of Phenylacetyl Disulfide Transformations
Mechanistic Investigations of Phenylacetyl Disulfide Degradation
The degradation of this compound is a critical aspect of its reactivity, particularly in the context of its use as a sulfurizing agent. rsc.orgresearchgate.net The process is not a simple decomposition but rather a series of base-catalyzed reactions that generate the active sulfurizing species. rsc.orgresearchgate.net
The initial step in the degradation of PADS in the presence of a base, such as 3-picoline, is a base-catalyzed elimination reaction. rsc.orgrsc.orgresearchgate.net This reaction proceeds through an E1cB-type (Elimination Unimolecular conjugate Base) mechanism. rsc.orgrsc.org The base abstracts a proton from the α-carbon of the phenylacetyl group, leading to the formation of a carbanion intermediate. rsc.orgresearchgate.net This carbanion then undergoes elimination to generate two key intermediates: a ketene (B1206846) and an acyldisulfide anion. rsc.orgrsc.orgresearchgate.net
The formation of the ketene intermediate has been confirmed through trapping experiments. rsc.orghud.ac.uk For instance, when an o-allyl substituted PADS is used, the ketene intermediate can be trapped intramolecularly, leading to the formation of a bicyclic ketone. rsc.orghud.ac.uk In the absence of a trapping agent, the ketene can dimerize or trimerize to form products like 3-hydroxycyclobutenone and a pyronone trimer. hud.ac.uk
The other crucial intermediate formed is the acyldisulfide anion. rsc.orgrsc.orgresearchgate.net This anion plays a pivotal role in the subsequent steps of the degradation pathway, ultimately leading to the formation of the active sulfurizing agents. rsc.orgresearchgate.netresearchgate.net
The abstraction of a proton from the methylene (B1212753) (CH₂) group of PADS is a reversible process that leads to the formation of a carbanion. rsc.orgrsc.orghud.ac.uk The rate of this proton abstraction and, consequently, the formation of the carbanion, is significantly influenced by the nature of the substituents on the aromatic ring of PADS. rsc.orgresearchgate.net Electron-withdrawing groups on the phenyl ring increase the acidity of the methylene protons, thereby accelerating the rate of proton abstraction and H/D exchange. rsc.orgrsc.orgresearchgate.net
The stability of the PADS molecule is highly dependent on the presence of these ionizable α-protons. rsc.org Derivatives of PADS where these protons are replaced, such as the α,α-dimethylated derivative or bis-benzoyl disulfide, are stable under the same basic conditions, confirming the elimination mechanism for PADS degradation. rsc.org
Table 1: Effect of Substituents on the Rate Constants for H/D-Exchange and Degradation of this compound rsc.org
| Substituent (X) | kH/D / 10-5 s-1 | kdeg / 10-6 s-1 |
| p-MeO | 1.8 | 1.2 |
| p-Me | 2.5 | 1.8 |
| H | 4.2 | 3.0 |
| p-Cl | 11.5 | 8.5 |
| p-NO2 | 120 | 90 |
This table is interactive. You can sort the data by clicking on the column headers.
The acyldisulfide anion generated during the initial degradation of PADS is a key precursor to the formation of polysulfides. rsc.orgresearchgate.netresearchgate.net This anion is a potent nucleophile and readily attacks the sulfur atom of an unreacted PADS molecule. rsc.orgresearchgate.nethud.ac.uk This nucleophilic attack leads to the formation of diphenylacetyl polysulfides, which are the actual active sulfurizing agents. rsc.orgresearchgate.netresearchgate.nethud.ac.uk
The process of "aging" a PADS solution, which involves letting it stand in a basic solution (e.g., acetonitrile (B52724) with 3-picoline) for a period of time, is essential for maximizing its sulfurizing efficiency. rsc.orgrsc.orgresearchgate.net During this aging process, the concentration of polysulfides increases, leading to a more potent sulfurizing reagent. acs.orgresearchgate.net "Aged" PADS solutions have been shown to be significantly more active than freshly prepared solutions. researchgate.net The formation of these polysulfides from the initial degradation products of PADS is the reason why the reagent's performance improves over time. acs.orgnih.gov
Kinetics of Nucleophilic Attack on this compound
The reaction of PADS with nucleophiles, particularly phosphites, is central to its application in oligonucleotide synthesis. rsc.orghud.ac.uknih.gov The kinetics of this nucleophilic attack reveal important details about the reaction mechanism. rsc.org
The sulfurization of phosphite (B83602) triesters using PADS is a reaction that is first-order in the sulfurizing agent, the phosphite, and a pyridine (B92270) base. rsc.orgnih.gov The mechanism involves the nucleophilic attack of the phosphite on the disulfide bond of PADS. rsc.orghud.ac.uknih.gov This is consistent with the general reactivity of phosphites towards disulfides, which can proceed via a Michaelis-Arbuzov type reaction. researchgate.net
Kinetic studies using "fresh" PADS solutions have provided insights into the role of the base and the phosphite nucleophile. The Brønsted β value, which measures the sensitivity of the reaction rate to the basicity of the catalyst, is 0.43 for the reaction with substituted pyridines when using fresh PADS. rsc.orghud.ac.uknih.gov The Brönsted βnuc value for the reaction with substituted trialkyl phosphites is 0.51, indicating a significant degree of bond formation in the transition state of the nucleophilic attack. rsc.orghud.ac.uknih.gov
The nucleophilic attack of the phosphite on the PADS disulfide bond leads to the reversible formation of a phosphonium (B103445) intermediate. rsc.orghud.ac.uknih.gov The breakdown of this intermediate is the rate-limiting step and is a base-catalyzed elimination process. rsc.orghud.ac.uknih.gov This has been confirmed by experiments where the ionizable α-protons in PADS were replaced with methyl groups, which prevented the breakdown of the intermediate. rsc.orghud.ac.uknih.gov
With "aged" PADS, which contains polysulfides, the reaction mechanism is slightly different. The Brønsted β value for the base catalysis drops to 0.26, and at high base concentrations, the rate becomes independent of the base. rsc.orgnih.gov The phosphonium intermediate formed with polysulfides has a more facile pathway for breakdown, which involves the fission of an S-S bond rather than a C-S bond. rsc.orghud.ac.uknih.gov This explains the higher efficiency of "aged" PADS as a sulfurizing agent. rsc.org
Table 2: Brønsted β Values for the Sulfurization Reaction with PADS rsc.orghud.ac.uknih.gov
| PADS Solution | Catalyst | Brønsted β Value |
| Fresh | Substituted Pyridines | 0.43 |
| Aged | Substituted Pyridines | 0.26 |
| Fresh | Substituted Trialkyl Phosphites | 0.51 (βnuc) |
This table is interactive. You can sort the data by clicking on the column headers.
Stereochemical Control in this compound-Mediated Reactions
The introduction of a phosphorothioate (B77711) (PS) linkage in place of a phosphodiester linkage in oligonucleotides creates a stereogenic phosphorus center. This P-chirality results in the formation of 2^N diastereomers, where N is the number of PS linkages, each potentially having distinct physical and biological properties. acs.org Consequently, controlling the stereochemical outcome of the sulfurization step, where this compound (PADS) is often employed, is of significant interest in the synthesis of therapeutic oligonucleotides.
Diastereoselectivity and Enantiomeric Purity in Chiral Systems
The pursuit of stereoselective sulfurization has led to the investigation of chiral analogs of this compound. The synthesis of such chiral disulfides, derived from enantiomerically pure precursors like 2-arylalkanoic acids, has been a key area of research. researchgate.nettandfonline.com The goal is to induce facial selectivity during the sulfur transfer to the phosphite triester intermediate, thereby enriching the final product in one diastereomer over the other.
Studies involving the synthesis of chiral analogs of PADS have shown that high enantiomeric purities of the sulfurizing agents can be achieved. tandfonline.com For instance, chiral disulfides synthesized from (R)- and (S)-2-phenylpropanoic acid have been prepared with enantiomeric purities ranging from 86.1% to over 99.9%, as determined by chiral High-Performance Liquid Chromatography (HPLC). researchgate.nettandfonline.com
However, the transfer of chirality from the sulfurizing agent to the phosphorus center has shown limited success. Research using sixteen different chiral analogs of PADS and another disulfide, 5-methyl-3H-1,2,4-dithiazol-3-one (MEDITH), to sulfurize various dithymidine phosphite triesters revealed modest levels of diastereoselectivity. tandfonline.com The resulting diastereomeric excess (de) values, which quantify the preference for one stereoisomer, were found to be relatively low. The highest diastereomeric excess values observed for the R(PS) and S(PS) phosphorothioates were 14.7% and 7.9%, respectively, and these were achieved with MEDITH analogs rather than the PADS analogs. tandfonline.comtandfonline.comresearchgate.net This suggests that while the concept of using chiral sulfurizing agents is sound, the degree of stereochemical induction with the currently studied PADS analogs is not highly efficient.
| Chiral Reagent Type | Highest Achieved Diastereomeric Excess (de) | Target Stereoisomer | Reference |
| MEDITH Analogues | 14.7% | R(PS) | tandfonline.comtandfonline.comresearchgate.net |
| MEDITH Analogues | 7.9% | S(PS) | tandfonline.comtandfonline.comresearchgate.net |
This table summarizes the highest reported diastereomeric excess achieved using chiral disulfide analogues in the sulfurization of phosphite triesters.
Factors Influencing R,S Ratio in Phosphorothioate Linkages
In the standard synthesis of phosphorothioate oligonucleotides using achiral PADS, the ratio of the resulting R(P) and S(P) diastereomers at each linkage is a critical parameter. Research has shown that the sulfurization of a phosphite triester intermediate with PADS is subject to inherent stereochemical control, leading to reproducible R/S ratios. acs.orgresearchgate.net
A systematic investigation into the factors affecting this ratio revealed that many process parameters have minimal influence. The R/S ratio of the phosphorothioate linkage is found to be reproducible and largely independent of:
The diastereomeric composition of the starting phosphoramidite (B1245037) monomers. acs.orgresearchgate.netgoogle.com
The scale of the synthesis. acs.orgresearchgate.net
The solid support used. acs.orgresearchgate.net
The type of reactor. acs.orgresearchgate.net
The concentration during the coupling step. acs.orgresearchgate.net
Even when starting with an enantiomerically enriched phosphoramidite, the coupling process activated by agents like 1H-tetrazole often proceeds with epimerization at the phosphorus center, leading to a nearly 1:1 mixture of diastereomers prior to sulfurization. google.com
The most significant factor determining the final diastereomeric ratio of the phosphorothioate linkage is the choice of the activator used during the phosphoramidite coupling step, which precedes the PADS sulfurization. acs.orgresearchgate.net The pKa of the activator plays a crucial role in influencing the stereochemical outcome. google.com By selecting a specific coupling agent, it is possible to enrich the phosphorothioate linkage in either the R(P) or S(P) enantiomer.
For example:
To enrich the phosphorothioate linkage in the S(P) enantiomer , an activator such as 5-(ethylthio)-1H-tetrazole (pKa ≈ 4.3) is preferred. google.com
To enrich the phosphorothioate linkage in the R(P) enantiomer , imidazolium (B1220033) derivatives like imidazolium triflate are the preferred coupling agents. google.com
This demonstrates that while the PADS sulfurization step itself is not the primary point of stereochemical induction (in its achiral form), the conditions of the preceding coupling reaction dictate the environment in which the sulfurization occurs, thereby controlling the final R/S ratio.
| Activator | Preferred Enantiomer | Reference |
| 5-(Ethylthio)-1H-tetrazole | S(P) | google.com |
| Imidazolium Triflate | R(P) | google.com |
| 1H-Tetrazole | Near 1:1 ratio (racemization) | google.com |
| 4,5-Dicyanoimidazole (DCI) | Reproducible R/S ratio | google.com |
This table illustrates the influence of different activators on the stereochemical outcome of phosphorothioate linkage formation when using PADS for sulfurization.
Applications of Phenylacetyl Disulfide in Nucleic Acid Chemistry Research
Advanced Synthesis of Phosphorothioate (B77711) Oligonucleotides
The synthesis of phosphorothioate oligonucleotides involves the replacement of a non-bridging oxygen atom in the phosphate (B84403) backbone with a sulfur atom. tandfonline.comnih.gov This modification confers increased resistance to nuclease degradation, a desirable trait for therapeutic applications. nih.govyoudobio.com The solid-phase phosphoramidite (B1245037) method is the standard approach, requiring a highly efficient sulfurization step after each coupling cycle to convert the unstable phosphite (B83602) triester intermediate into a stable phosphorothioate triester. tandfonline.comtandfonline.com
Phenylacetyl disulfide is widely employed as a sulfurizing reagent for creating phosphorothioate linkages during the automated solid-phase synthesis of oligonucleotides. youdobio.combiosynth.com In this key step, PADS efficiently transfers a sulfur atom to the internucleotide phosphite triester linkage, forming the desired phosphorothioate triester. tandfonline.comresearchgate.net This process is crucial for the stability and function of the resulting oligonucleotide. PADS has been successfully used as an effective and economical substitute for other sulfurizing agents, such as 3H-1,2-benzodithiol-3-one 1,1-dioxide, commonly known as the Beaucage reagent. tandfonline.comresearchgate.netacs.org The reaction is rapid and compatible with standard automated DNA and RNA synthesis protocols. nih.govacs.org
Research has demonstrated that the efficiency of the sulfurization step using PADS is highly dependent on the reaction conditions, particularly the solvent system. acs.org Initial reports using PADS under certain conditions found it to be inefficient. tandfonline.comacs.org However, subsequent optimization revealed that a 0.2 M solution of PADS in a 1:1 (v/v) mixture of an organic base and acetonitrile (B52724) achieves exceptionally high sulfurization efficiencies. researchgate.nettandfonline.com Bases such as 3-picoline or pyridine (B92270) are commonly used. tandfonline.comnih.gov With these optimized conditions, stepwise sulfurization efficiencies exceeding 99.6% to 99.9% can be routinely achieved with reaction times as short as 60 to 180 seconds. researchgate.nettandfonline.comnih.gov
| Parameter | Condition | Reported Stepwise Efficiency | Reference |
|---|---|---|---|
| Concentration | 0.2 M PADS | >99.9% | tandfonline.comnih.gov |
| Solvent System | Pyridine and Acetonitrile (1:1, v/v) | ||
| Application | Phosphorothioate Oligonucleotides | ||
| Concentration | 0.2 M PADS | >99.6% | tandfonline.comresearchgate.net |
| Solvent System | 3-Picoline and Acetonitrile (1:1, v/v) | ||
| Contact Time | 60-120 seconds | ||
| Concentration | 0.2 M PADS | >99.8% | nih.gov |
| Solvent System | Pyridine and Acetonitrile (1:1, v/v) | ||
| Application | Phosphorothioate RNA (PS-RNA) |
A unique and advantageous characteristic of PADS is that its performance improves after the solution has been "aged". tandfonline.comnih.gov Unlike many reagents that require stability in solution, PADS solutions become more effective after being stored at room temperature for a period, typically at least one day. tandfonline.comacs.org Using freshly prepared PADS solutions can result in lower stepwise sulfurization efficiencies (around 99.5–99.7%) and an increased level of undesirable phosphate (PO) diester impurities in the final oligonucleotide product. acs.orgresearchgate.net
In contrast, "aged" solutions of PADS consistently achieve sulfurization efficiencies greater than 99.9%, yielding high-quality phosphorothioate oligonucleotides with very low levels of phosphate diester content. tandfonline.comacs.org The aging process involves a base-catalyzed degradation of the PADS molecule, which is thought to generate more reactive polysulfide intermediates. acs.orgresearchgate.netrsc.org These "in situ" formed species are more potent sulfur-transfer agents than the parent PADS molecule, leading to a more complete and efficient reaction. acs.orgresearchgate.net This phenomenon means that a PADS solution can be prepared in advance and used for over a month without loss of performance. tandfonline.comnih.gov
| PADS Solution | Stepwise Sulfurization Efficiency | Key Outcome | Reference |
|---|---|---|---|
| "Aged" | >99.9% | Produces high-purity PS-oligonucleotides with low phosphate diester content. | acs.orgresearchgate.net |
| "Fresh" | 99.5%–99.7% | Results in increased levels of phosphate diester impurities. | acs.orgresearchgate.net |
For the large-scale synthesis of oligonucleotide Active Pharmaceutical Ingredients (APIs), cost and process robustness are paramount. tandfonline.comtandfonline.com PADS offers significant advantages in this context. It is considerably less expensive than the Beaucage reagent, which substantially reduces the raw material cost of manufacturing phosphorothioate oligonucleotide drugs. tandfonline.com Furthermore, the synthesis of PADS is a scalable, single-step process, unlike the more complex synthesis required for the Beaucage reagent. acs.org
The high efficiency of "aged" PADS solutions ensures the production of high-purity APIs with minimal phosphate diester-related impurities, simplifying downstream purification processes. acs.org The stability and consistent performance of aged PADS solutions are also highly beneficial in a manufacturing environment. tandfonline.com These factors have led to PADS being widely adopted in the pharmaceutical industry for the bulk manufacture of antisense phosphorothioate oligonucleotides on scales ranging from micromoles to 150 millimoles. researchgate.netacs.org
This compound in Modified Oligonucleotide Therapeutics Research
The utility of PADS extends beyond standard DNA phosphorothioates to the synthesis of more complex, modified oligonucleotides that are central to modern therapeutics research.
PADS has been proven to be a highly effective sulfurizing reagent for the synthesis of phosphorothioate RNA (PS-RNA). nih.gov Using a 0.2 M solution of PADS in a pyridine/acetonitrile mixture for 3 minutes, a stepwise sulfurization efficiency of over 99.8% was achieved for PS-RNA. researchgate.netnih.gov This efficiency is critical for producing high-quality siRNAs and other RNA-based therapeutics. The reagent also performs well in the synthesis of oligonucleotides that have a mixed backbone of both phosphorothioate (PS) and natural phosphodiester (PO) linkages. nih.gov
Furthermore, PADS is used in the synthesis of chimeric oligonucleotides, which are composed of different types of nucleotide modifications. researchgate.net A prominent example is the creation of chimeras containing 2'-O-methoxyethyl (2'-MOE) modified ribonucleosides at the 5' and 3' ends, with a central "gap" of deoxyribonucleosides. researchgate.net These designs are common in antisense therapeutics, and the reliable sulfurization provided by PADS is essential for their successful large-scale production. researchgate.net
Stereochemical Influence on Oligonucleotide Physicochemical and Biological Properties
The introduction of a phosphorothioate (PS) linkage in place of a phosphodiester bond in oligonucleotides creates a chiral center at the phosphorus atom, resulting in two stereoisomers: Rp and Sp. The stereochemistry of these PS linkages can significantly influence the physicochemical and biological properties of therapeutic oligonucleotides. The synthesis of phosphorothioate oligonucleotides often results in a mixture of numerous diastereomers. For an oligonucleotide with 'n' phosphorothioate linkages, there is a potential for 2n diastereomers, each potentially having distinct biological activities and properties. researchgate.netresearchgate.net
Research has demonstrated that the method of sulfurization, including the use of this compound (PADS), is subject to inherent stereochemical control. researchgate.net A systematic investigation into the stereoreproducibility of 2'-O-methoxyethylribonucleoside phosphoramidite-based phosphorothioate oligonucleotide synthesis found that coupling catalyzed by 1H-tetrazole followed by sulfurization with PADS exhibits reproducible stereochemical control. researchgate.net
Controlling the stereochemistry of these linkages is critical for manufacturing consistency and therapeutic efficacy. rsc.org Stereopure antisense oligonucleotides (ASOs), which have a defined stereochemical configuration at each PS linkage, have shown enhanced potency, efficacy, and durability compared to their stereorandom counterparts in multiple preclinical models. nih.govnih.gov For instance, a stereopure ASO targeting MALAT1 RNA demonstrated superior activity in vitro, in vivo in mouse and non-human primate eyes, and in ex vivo human retina cultures. nih.gov The enhanced properties of stereopure oligonucleotides highlight their potential for enabling less frequent administration and lower-dose regimens for patients. nih.gov
Further studies have elucidated that the Sp-configured PS linkages are stabilized relative to the Rp configuration, offering stereochemical protection against pharmacological inactivation. researchgate.net A specific triplet stereochemical code, 3′-SpSpRp, in stereopure ASOs was found to promote target RNA cleavage by RNase H1 in vitro and provide a more durable response in mice than stereorandom ASOs. researchgate.net This underscores the profound impact that PS stereochemistry has on the pharmacologic properties of ASOs. researchgate.net The development of scalable synthetic processes that yield therapeutic ASOs with high stereochemical purity is therefore a key area of research. researchgate.net
| Property | Stereorandom Oligonucleotide | Stereopure Oligonucleotide | Key Finding |
| Potency & Efficacy | Standard activity | Superior activity demonstrated in vitro and in vivo. nih.gov | Optimized stereochemistry enhances therapeutic effect. nih.govnih.gov |
| Durability | Standard duration of action | Nearly 95% RNA reduction maintained for 4 months post-injection in non-human primates. nih.govnih.gov | Stereopurity leads to a more durable response. researchgate.netnih.gov |
| Nuclease Stability | Generally enhanced over phosphodiester backbone | Sp configuration provides greater protection from pharmacologic inactivation. researchgate.net | A mix of Rp and Sp is often required to balance activity and stability. researchgate.net |
| RNase H1 Activity | Variable | A specific 3′-SpSpRp code promotes target RNA cleavage. researchgate.net | Stereochemistry directly influences the mechanism of action. researchgate.net |
Stable Isotope Labeling of Phosphorothioate Oligonucleotides for Advanced Assays
This compound is instrumental in the synthesis of stable isotope-labeled (SIL) phosphorothioate oligonucleotides (PS ONs), which are valuable tools for mass spectrometry-based assay analysis. d-nb.infonih.gov A method has been developed for the efficient synthesis of 34S-labeled PADS (34S-PADS), starting from 34S-enriched elemental sulfur (34S8). d-nb.infonih.gov This 34S-PADS reagent is then used in the sulfurization step during automated solid-phase oligonucleotide synthesis to introduce the stable isotope into the phosphorothioate backbone. d-nb.info
This labeling strategy is highly versatile, as it can be applied to any PS ON, regardless of the specific nucleotide building blocks used. d-nb.infonih.gov The incorporation of 34S isotopes provides a clear mass shift that facilitates quantitative analysis in complex biological matrices without altering the fundamental chemical nature of the oligonucleotide.
Crucially, research has shown that the biological and physicochemical properties of the 34S-labeled oligonucleotides are comparable to their unlabeled 32S counterparts. d-nb.infonih.gov This ensures that the labeled molecules can be used as reliable internal standards and tracers in various assays.
| Cellular Uptake | On par | On par | The labeling does not alter the ability of the oligonucleotide to enter cells. nih.gov |
This method provides a significant advantage over previous approaches that used elemental 34S8 directly, which suffered from slow reaction times, low yields, and solubility issues, making them unsuitable for labeling the entire backbone in automated synthesis. d-nb.info The use of 34S-PADS enables the creation of high-quality SIL antisense oligonucleotides (ASOs) that can be effectively utilized in advanced bioanalytical studies. d-nb.infonih.gov
Mechanistic Studies of Oligonucleotide Sulfurization Processes
The efficiency of the sulfurization step is critical for the synthesis of high-quality phosphorothioate oligonucleotides. This compound (PADS) is widely used in the pharmaceutical industry for this purpose due to an optimal combination of properties. nih.govrsc.org However, mechanistic studies have revealed that PADS itself is not the active sulfurizing agent. Instead, it serves as a precursor to more reactive species. nih.govacs.orgresearchgate.net
The process requires an initial "aging" period, where PADS is dissolved in a basic solvent system, typically a mixture of acetonitrile and a base like 3-picoline or pyridine, for up to 48 hours before use. nih.govrsc.orgnih.gov This aging is crucial for achieving optimal sulfurization efficiency, which can exceed 99.9%. researchgate.netnih.govacs.org Using freshly prepared PADS solutions results in significantly lower efficiency (99.5-99.7%) and the formation of unwanted side products. researchgate.netacs.org
The mechanism of this aging process involves a base-catalyzed E1cB-type (Elimination Unimolecular conjugate Base) elimination reaction. nih.govrsc.orghud.ac.uk The key steps are:
Proton Abstraction : The base (e.g., 3-picoline) abstracts a proton from the methylene (B1212753) group of PADS, reversibly forming a carbanion. nih.govrsc.org This has been demonstrated through hydrogen/deuterium exchange experiments. nih.gov
Elimination : The carbanion undergoes elimination to generate a ketene (B1206846) and an acyldisulfide anion. nih.govrsc.orghud.ac.uk The rate-limiting step is the formation of this disulfide anion from the carbanion. nih.govrsc.org
Polysulfide Formation : The generated disulfide anion then nucleophilically attacks the sulfur atom of an unreacted PADS molecule. nih.govhud.ac.uk This initiates a chain reaction that produces various polysulfides. nih.govrsc.org
Analytical Methodologies and Characterization Techniques in Phenylacetyl Disulfide Research
Spectroscopic and Chromatographic Methods for Phenylacetyl Disulfide Analysis
The purity and identity of this compound are routinely assessed using a combination of spectroscopic and chromatographic techniques. High-Performance Liquid Chromatography (HPLC) is a principal method for determining the purity of this compound, with standards often requiring a purity of ≥ 98%. chemimpex.comvwr.comtcichemicals.com
Nuclear Magnetic Resonance (NMR) spectroscopy is another cornerstone technique. ¹H-NMR is used to confirm that the spectral data corresponds to the assigned chemical structure of this compound. carlroth.com Both ¹H-NMR and ¹³C-NMR are employed to characterize the molecule, with typical shifts for the phenyl and acetyl groups being readily identifiable. nih.govrsc.org For instance, in deuterated chloroform (B151607) (CDCl₃), the proton NMR spectrum shows signals for the phenyl group protons between δ=7.37–7.28 ppm and a singlet for the methylene (B1212753) protons at δ=3.99 ppm. nih.gov The ¹³C-NMR spectrum in the same solvent exhibits characteristic peaks at δ=49.3, 128.1, 129.0, 129.9, 132.2, and 191.6 ppm. nih.gov
Mass spectrometry (MS) is also utilized to confirm the molecular weight of this compound, which is 302.41 g/mol . chemimpex.comtcichemicals.com This technique, often coupled with gas chromatography (GC-MS), provides a powerful tool for identifying impurities and byproducts in this compound samples. nih.govrestek.comresearchgate.net
Table 1: Key Analytical Parameters for this compound
| Parameter | Technique | Typical Value/Observation | Reference |
| Purity | HPLC | ≥ 98% | chemimpex.comvwr.comtcichemicals.com |
| ¹H-NMR Chemical Shifts (CDCl₃) | NMR Spectroscopy | Phenyl protons: 7.37–7.28 ppm (m)Methylene protons: 3.99 ppm (s) | nih.gov |
| ¹³C-NMR Chemical Shifts (CDCl₃) | NMR Spectroscopy | 49.3, 128.1, 129.0, 129.9, 132.2, 191.6 ppm | nih.gov |
| Molecular Weight | Mass Spectrometry | 302.41 g/mol | chemimpex.comtcichemicals.com |
| Melting Point | Physical Measurement | 59 - 62 °C | chemimpex.com |
| Appearance | Visual Inspection | White to almost white powder | chemimpex.com |
This compound as a Reagent for Thiol Detection and Quantification in Complex Matrices
This compound serves as a valuable reagent in analytical chemistry for the detection and quantification of thiols. chemimpex.com The core of this application lies in the thiol-disulfide exchange reaction, where the disulfide bond in this compound is cleaved by a thiol-containing analyte. nih.gov This reactivity allows for the labeling of thiol groups, which can then be detected and quantified.
While classical reagents like 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB or Ellman's reagent) are widely used for colorimetric thiol detection, this compound offers an alternative approach, particularly in contexts where a non-colorimetric or mass spectrometry-based detection method is preferred. nih.govresearchgate.net The reaction of this compound with a thiol results in the formation of a mixed disulfide and phenylacetic thioacid. The progress of this reaction can be monitored using various analytical techniques, including HPLC and mass spectrometry, to quantify the initial thiol concentration. nih.govnih.gov This is particularly useful in complex biological samples where multiple thiol-containing species may be present. nih.gov
The efficiency of the thiol-disulfide exchange is a critical factor. nih.gov The electrophilic nature of the sulfur atoms in the disulfide bond of this compound makes it susceptible to nucleophilic attack by thiolate anions. cymitquimica.com This reaction is fundamental to its application in quantifying thiols within complex biological matrices. chemimpex.comresearchgate.net
Advanced Analytical Techniques for Characterizing this compound-Derived Biomolecules
The primary application of this compound in modern biochemical research is as a sulfurizing agent in the solid-phase synthesis of phosphorothioate (B77711) oligonucleotides. biosynth.comresearchgate.netempbiotech.com This process introduces a sulfur atom into the phosphate (B84403) backbone of the oligonucleotide, creating a phosphorothioate linkage. The characterization of these modified biomolecules requires a sophisticated analytical arsenal.
Mass spectrometry (MS) is an indispensable tool for the characterization of this compound-derived biomolecules, particularly phosphorothioate oligonucleotides. organica1.orgnih.gov Following synthesis and purification, MS is used to confirm the molecular weight of the resulting oligonucleotide, thereby verifying the successful incorporation of the phosphorothioate modifications. nih.gov
A powerful strategy involves the use of stable isotope-labeled this compound. For instance, ³⁴S-labeled this compound (³⁴S-PADS) can be synthesized and used to introduce a ³⁴S-labeled phosphorothioate linkage into an oligonucleotide. nih.gov This stable isotope labeling (SIL) allows for precise quantification and differentiation of the labeled oligonucleotide from its unlabeled counterpart using MS. nih.gov This is particularly valuable in pharmacokinetic and metabolic studies of therapeutic oligonucleotides.
Electrospray ionization (ESI) and matrix-assisted laser desorption/ionization (MALDI) are common ionization techniques used in the MS analysis of oligonucleotides. researchgate.netmdpi.com Tandem mass spectrometry (MS/MS) can be further employed to sequence the oligonucleotide and pinpoint the location of the phosphorothioate linkages. nih.gov
The introduction of a phosphorothioate linkage by this compound creates a chiral center at the phosphorus atom, resulting in two diastereomers: Rp and Sp. acs.orghud.ac.uk Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ³¹P-NMR, is a critical technique for the stereochemical elucidation of these diastereomers. organica1.orgacs.org
The ³¹P nucleus has a 100% natural abundance and a wide chemical shift range, making it highly suitable for this purpose. acs.org In the ³¹P-NMR spectrum of a phosphorothioate oligonucleotide, the Rp and Sp diastereomers typically exhibit distinct signals, allowing for their differentiation and relative quantification. acs.orgresearchgate.net It has been observed that the Rp diastereomer signal often appears at a higher chemical shift compared to the Sp diastereomer. acs.org
¹H-NMR can also be used to provide structural information and can be used to study the stereochemistry of chiral analogs of this compound itself. rsc.orgresearchgate.net The development of NMR methods to reliably discriminate between the different diastereomers of complex molecules is an active area of research. rsc.org
High-Performance Liquid Chromatography (HPLC) is a powerful technique for the separation of the diastereomers of phosphorothioate oligonucleotides generated using this compound. organica1.orgnih.gov Due to the subtle differences in their physical properties, separating these diastereomers is a significant analytical challenge. acs.org
Reversed-phase HPLC (RP-HPLC) and anion-exchange HPLC (AEX-HPLC) are the most common modes of chromatography employed for this purpose. researchgate.netoup.com The separation can be influenced by the choice of stationary phase, mobile phase composition, and temperature. researchgate.netnih.gov While complete separation of all diastereomers in a long oligonucleotide is often not feasible, HPLC can provide a "diastereomeric profile" of the mixture. acs.org
Chiral HPLC, using chiral stationary phases, has also been explored for the separation of chiral compounds, including diastereomers. researchgate.nethplc.eu The development of effective HPLC methods is crucial for the purification of single diastereomers or for the quality control of therapeutic oligonucleotides, where the stereochemical composition can impact efficacy and safety. rsc.org
Interdisciplinary Research on Phenylacetyl Disulfide in Biological and Biochemical Systems
Role of Disulfide Linkages in Protein Folding and Stability Studies
Disulfide bonds are covalent linkages formed between the thiol groups of two cysteine residues. metwarebio.commonash.edu These bonds are critical in stabilizing the tertiary and quaternary structures of many proteins, particularly those that are secreted or located on the cell surface. metwarebio.comresearchgate.net The formation of disulfide bonds significantly reduces the conformational entropy of the unfolded polypeptide chain, which in turn stabilizes the folded, native state of the protein. monash.edulsuhsc.edu This stabilization is crucial for maintaining the protein's correct three-dimensional structure, which is essential for its biological function, under various environmental conditions such as changes in pH and temperature. metwarebio.com
The process of disulfide bond formation, known as oxidative folding, primarily occurs in the endoplasmic reticulum and is catalyzed by enzymes like protein disulfide isomerase (PDI). creative-proteomics.commdpi.com These enzymes not only facilitate the formation of correct disulfide bonds but also catalyze the rearrangement of incorrect, non-native disulfide bonds that can form during the folding process. mdpi.comnih.gov The stability conferred by disulfide bonds is not merely structural; it also plays a role in the functional regulation of proteins. lsuhsc.edu In some proteins, the cleavage and formation of specific disulfide bonds can act as a switch, altering the protein's activity in response to cellular signals. lsuhsc.edu
Incorrect disulfide bond formation can lead to misfolded proteins, which can aggregate and contribute to various diseases, including neurodegenerative disorders. metwarebio.com Therefore, understanding the role of disulfide bonds is fundamental to comprehending protein structure, function, and disease pathogenesis. nih.gov
| Key Aspect | Description |
| Structural Stabilization | Covalent cross-linking of polypeptide chains, enhancing conformational stability. metwarebio.commonash.edu |
| Folding Pathway | Reduces the entropy of the unfolded state, guiding the protein towards its native conformation. researchgate.netlsuhsc.edu |
| Functional Regulation | Can act as redox switches, modulating protein activity through formation and breakage. monash.edulsuhsc.edu |
| Cellular Location | Predominantly found in extracellular and secreted proteins, providing stability in harsher environments. monash.eduresearchgate.net |
Phenylacetyl Disulfide in the Synthesis of Metabolically Stabilized Phospholipid Derivatives
This compound (PADS) serves as a key reagent in the chemical synthesis of metabolically stabilized phospholipid analogs. nih.gov Specifically, it is utilized in the introduction of a phosphorothioate (B77711) group into phosphatidylinositol 4-phosphate (PtdIns(4)P) derivatives. nih.govnih.gov These modified phospholipids are designed to resist dephosphorylation by cellular phosphatases, making them valuable tools for studying lipid signaling pathways. nih.gov
The synthesis involves a multi-step process where a protected inositol derivative is first treated with a phosphitylating agent, followed by sulfurization. In this crucial sulfurization step, this compound is used to convert a phosphite (B83602) triester intermediate into a phosphorothioate. nih.gov This reaction is efficient and allows for the creation of phospholipid analogs that retain their biological activity, such as binding to specific protein domains, while exhibiting enhanced metabolic stability. nih.gov
The resulting phosphorothioate analogs of PtdIns(4)P can be used to investigate the roles of this lipid in cellular processes like protein recruitment and membrane trafficking within the trans-Golgi network. nih.govnih.gov
| Reagent/Intermediate | Role in Synthesis |
| Protected Inositol Derivative | Starting material for the head group of the phospholipid. |
| bis(2-cyanoethoxy)-(diisopropylamino)-phosphine | Phosphitylating agent that introduces the phosphite group. nih.gov |
| This compound (PADS) | Sulfurizing agent that converts the phosphite triester to a phosphorothioate. nih.gov |
| Protected Phospholipid Analog | The final product with a metabolically stable phosphorothioate group. nih.gov |
Enzymatic Interactions and Biosynthetic Pathways Related to this compound Scaffolds
Enzymatic Cleavage of Phenylacetyl Groups in Bioconjugation
In the field of bioconjugation, which involves the chemical modification of biomolecules, enzymes are often used for their high specificity and mild reaction conditions. While direct enzymatic cleavage of the disulfide bond in this compound is not a primary focus, the phenylacetyl group itself is relevant to enzymatic recognition and cleavage.
For instance, penicillin G acylase is an enzyme capable of site-selectively cleaving phenylacetamide groups. nih.gov This type of enzymatic reaction is employed for the deprotection of modified biomolecules, such as insulin derivatives. nih.gov The principle of using an enzyme to remove a specific chemical group (a protecting group) is a cornerstone of biocatalysis and prodrug activation strategies. researchgate.net While not directly acting on a disulfide, the enzymatic recognition of the phenylacetyl moiety highlights a potential for targeted release or modification in biological systems, a concept that is central to bioconjugation research. nih.govnih.gov
Disulfide Bond Formation in Natural Product Biosynthesis Analogs
Nature employs a variety of enzymes, often FAD-dependent oxidoreductases, to catalyze the formation of disulfide bridges in the biosynthesis of complex natural products like epidithiodiketopiperazines. nih.gov These enzymes exhibit remarkable control over the regio- and stereochemistry of disulfide bond formation. nih.gov
In the synthetic laboratory, this compound (PADS) has emerged as a highly effective reagent for the chemical synthesis of analogs of natural biomolecules, particularly those containing sulfur. It is widely used as a sulfurizing agent to create phosphorothioate linkages in synthetic oligonucleotides, which are analogs of the natural phosphodiester-linked DNA and RNA. researchgate.netnih.gov The conversion of an internucleosidic phosphite triester to a phosphorothioate triester using PADS is a critical step in the solid-phase synthesis of these modified nucleic acids. researchgate.net
This chemical sulfurization is highly efficient, often achieving over 99.9% stepwise yield, which is crucial for the synthesis of long oligonucleotides of high quality. nih.gov The resulting phosphorothioate oligonucleotides have a sulfur atom in place of a non-bridging oxygen in the phosphate (B84403) backbone, which confers resistance to nuclease degradation and has made them valuable as antisense therapeutics.
| Application | Reagent | Key Transformation | Efficiency |
| Oligonucleotide Synthesis | This compound (PADS) | Phosphite triester to Phosphorothioate triester | >99.9% stepwise efficiency nih.gov |
| Phospholipid Synthesis | This compound (PADS) | Phosphite triester to Phosphorothioate triester | Efficient conversion for stabilized analogs nih.gov |
Computational Chemistry Approaches for Phenylacetyl Disulfide Studies
Quantum Chemical Calculations of Phenylacetyl Disulfide Reactivity
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the intricate details of chemical reactivity. chemrj.orgpleiades.online For this compound, these calculations can reveal crucial information about its electronic structure and how it participates in chemical reactions, such as the sulfurization of oligonucleotides.
The electronic structure of a molecule dictates its reactivity. DFT calculations can be employed to determine various electronic properties of this compound that are key to understanding its behavior. chemrj.org These properties include the distribution of electron density, the energies of molecular orbitals (such as the Highest Occupied Molecular Orbital, HOMO, and the Lowest Unoccupied Molecular Orbital, LUMO), and electrostatic potential maps. The S-S bond in disulfides is known to be the weakest bond, making it susceptible to both nucleophilic and electrophilic attack, a feature that can be rationalized through electronic structure analysis.
By mapping the potential energy surface, computational chemists can construct reaction energy landscapes. byu.edu These landscapes illustrate the energy changes that occur as reactants are converted into products, passing through transition states. byu.edu For the sulfur transfer reaction involving this compound, the energy landscape would reveal the activation energies for different proposed mechanisms, helping to identify the most favorable reaction pathway.
Table 1: Illustrative Electronic Properties of a Disulfide Bond Calculated by DFT
| Property | Description | Typical Calculated Value (Arbitrary Units) |
| S-S Bond Length | The equilibrium distance between the two sulfur atoms. | 2.0 - 2.1 Å |
| S-S Bond Dissociation Energy | The energy required to break the disulfide bond homolytically. | 50 - 70 kcal/mol |
| HOMO Energy | Energy of the highest occupied molecular orbital, often localized on the sulfur atoms, indicating susceptibility to electrophilic attack. | -6.0 to -7.0 eV |
| LUMO Energy | Energy of the lowest unoccupied molecular orbital, indicating susceptibility to nucleophilic attack. | 0.5 to 1.5 eV |
| Mulliken Charge on Sulfur | Partial charge on the sulfur atoms, indicating their electrophilicity or nucleophilicity. | Varies with substituents |
Note: The values in this table are representative and would need to be specifically calculated for this compound.
Quantum chemical calculations are pivotal in predicting the step-by-step mechanism of a chemical reaction. nih.gov For the sulfurization reaction with this compound, DFT can be used to model the interactions with a phosphite (B83602) triester, for instance. Different potential pathways, such as those involving nucleophilic attack on a sulfur atom, can be computationally explored. chemrxiv.orgresearchgate.net
These calculations can identify and characterize the structures of transient intermediates and transition states, which are often too short-lived to be observed experimentally. chemrxiv.org By determining the energies of these species, the rate-determining step of the reaction can be identified. This level of mechanistic detail is crucial for optimizing reaction conditions and designing more efficient sulfurizing agents.
Molecular Dynamics Simulations of this compound Interactions
Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. nih.gov By solving Newton's equations of motion for a system of interacting particles, MD simulations provide a detailed view of molecular behavior and interactions in different environments, such as in solution or in the presence of other molecules. The accuracy of these simulations is highly dependent on the quality of the force field used to describe the interatomic forces. nih.govacs.org For reactive systems like those involving disulfides, specialized reactive force fields such as ReaxFF may be necessary to model bond breaking and formation. nih.govresearchgate.net
Computational Modeling of this compound in Biomacromolecular Systems
The primary application of this compound is in the synthesis of phosphorothioate (B77711) oligonucleotides, which are biomacromolecules. glenresearch.comglenresearch.com Computational modeling can provide significant insights into how this small molecule interacts with the growing DNA or RNA chain and the solid support used in the synthesis.
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.govmdpi.com Docking studies could be used to model the interaction of this compound with the phosphite triester intermediate on the oligonucleotide chain. This can help in understanding the steric and electronic factors that govern the efficiency of the sulfur transfer.
For a more detailed and dynamic picture, hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) methods can be employed. nih.govnih.gov In a QM/MM simulation, the reactive part of the system (e.g., the phosphite triester and the disulfide bond of this compound) is treated with a high level of theory (QM), while the rest of the biomacromolecular system (the DNA strand and solvent) is treated with a more computationally efficient method (MM). nih.govnih.gov This approach allows for the study of the reaction mechanism in the context of the full biological environment, providing a more realistic model of the sulfurization process.
Future Directions and Emerging Research Avenues for Phenylacetyl Disulfide
Development of Novel Phenylacetyl Disulfide-Based Reagents with Enhanced Selectivity
The primary application of this compound is as a sulfur-transfer agent in the synthesis of phosphorothioate (B77711) oligonucleotides (PS-ONs), which are foundational to many antisense therapies. biosynth.comyoudobio.cominnospk.com The sulfurization step, which converts a phosphite (B83602) triester to a phosphorothioate triester, is critical for the stability and therapeutic efficacy of these drugs. empbiotech.com Research is now focusing on enhancing the selectivity and efficiency of this process through novel PADS-based reagents.
One key area of investigation is the development of chiral analogs of this compound. researchgate.net The phosphorus center in a phosphorothioate linkage is chiral, and a standard synthesis using achiral reagents like PADS results in a mixture of diastereomers (Rp and Sp). researchgate.net These diastereomers can have different biological activities and toxicities. The synthesis of chiral disulfide reagents, derived from 2-arylalkanoic acids, presents a promising route to achieving enantioselective sulfurization, yielding phosphorothioates with a defined stereochemistry. researchgate.net This would represent a significant advancement, potentially leading to more potent and safer oligonucleotide therapeutics.
Another avenue for enhancing reactivity involves the "aging" of PADS solutions. Studies have shown that freshly prepared PADS solutions are less effective than solutions that have been "aged" for a period, typically in a mixture of acetonitrile (B52724) and a base like 3-picoline or pyridine (B92270). acs.orgnih.gov This aging process leads to the dissociation of the PADS molecule and the in situ formation of more reactive intermediates, presumed to be polysulfides. acs.org Research indicates that aged solutions can achieve stepwise sulfurization efficiencies greater than 99.9%, significantly reducing the formation of undesirable phosphate (B84403) diester impurities. acs.orgnih.gov Understanding and controlling the formation of these more active sulfurizing species could lead to the development of new, stabilized PADS formulations or entirely new reagents that offer superior performance without the need for an aging period.
Table 1: Comparison of this compound (PADS) Formulations for Oligonucleotide Sulfurization
| Reagent Formulation | Key Characteristics | Reported Efficiency | Research Focus |
|---|---|---|---|
| Standard PADS | Achiral reagent, stable as a solid. | >99.6% acs.org | Baseline for sulfurization in large-scale synthesis. |
| "Aged" PADS Solution | Solution in acetonitrile/picoline, aged for >24 hours. | >99.9% acs.orgnih.gov | Characterization of active polysulfide intermediates; process optimization. |
| Chiral PADS Analogs | Derived from chiral acids (e.g., (R)-2-phenylpropanoic acid). | Enantiomeric purities up to >99.9% for the reagent. researchgate.net | Development of stereoselective sulfurization methods for chiral PS-ONs. |
Exploration of this compound in New Material Science Applications
While the use of this compound has been concentrated in the pharmaceutical and biotechnology sectors, its unique chemical properties suggest potential for new applications in material science. The disulfide bond is a dynamic covalent linkage that can be cleaved and reformed under specific stimuli, particularly redox conditions. This functionality is of growing interest for the creation of smart and responsive materials.
General research suggests that this compound and related compounds have potential for use in the formulation and development of novel polymers and coatings. The incorporation of the disulfide linkage into polymer backbones or as cross-linking agents could impart materials with self-healing, degradable, or stimuli-responsive properties. For instance, polymers containing disulfide bonds can be designed to degrade in a reductive environment, a feature that is highly sought after for applications in drug delivery vehicles, temporary biomedical implants, and environmentally friendly plastics.
Although specific, large-scale applications of this compound in material science are still emerging, the foundational chemistry it represents is being actively explored. The ability of the disulfide bond to confer responsive behavior is a key area of research, and compounds like PADS could serve as valuable building blocks or modifying agents in the creation of advanced functional materials. Further research is required to translate this potential into concrete applications.
Integration of this compound Chemistry in Advanced Therapeutic Modality Development
The chemistry embodied by this compound—specifically, the reactive disulfide bond—is being integrated into the development of advanced therapeutic modalities beyond its established role in oligonucleotide synthesis. A prominent example is the design of disulfide-based prodrugs for targeted cancer therapy. rsc.orgresearchgate.net
Prodrugs are inactive drug precursors that are converted into their active form within the body, ideally at the site of disease. This strategy aims to improve therapeutic efficacy and reduce side effects. rsc.org The significant difference in redox potential between the extracellular environment (oxidizing) and the intracellular environment (reducing) provides a powerful mechanism for targeted drug release. researchgate.net The concentration of glutathione (B108866) (GSH), a key reducing agent, is approximately 1000-fold higher inside cells, particularly cancer cells, than in the blood plasma. researchgate.net
Researchers are designing advanced prodrugs where a potent cytotoxic agent is linked to a targeting moiety or solubilizing group via a disulfide bond. rsc.orgsemanticscholar.orgrsc.org These disulfide-containing prodrugs are stable in the bloodstream but are rapidly cleaved upon entering the high-GSH environment of a tumor cell, releasing the active drug precisely where it is needed. rsc.orgresearchgate.net This approach leverages the same fundamental disulfide chemistry that makes PADS an effective sulfur-transfer agent. The factors influencing the stability and cleavage rate of the disulfide linker, such as steric hindrance and electronic effects, are critical design parameters in these therapeutic systems. rsc.org While PADS itself may not be the linker, its chemical principles are central to this therapeutic strategy, which includes small molecule-drug conjugates, antibody-drug conjugates (ADCs), and self-assembling nanomedicines. rsc.orgnih.gov
Green Chemistry Approaches for this compound Synthesis and Utilization
As the pharmaceutical industry places greater emphasis on sustainability, green chemistry principles are being applied to both the synthesis and utilization of key reagents like this compound. The goal is to develop processes that are more efficient, use less hazardous materials, and generate less waste. rsc.org
Traditional synthesis routes for this compound include the reaction of a thioacid with iodine in ethanol (B145695) or the reaction of phenyl benzenethiolsulfonate with thioacetic acid using a triethylamine (B128534) base. sigmaaldrich.comchemicalbook.com While functional, these methods can involve halogenated reagents and generate waste that requires treatment. Emerging green approaches for disulfide synthesis in general focus on avoiding harsh oxidizing agents and utilizing more benign reaction conditions. organic-chemistry.orgrsc.org For example, methods involving air oxidation of thiols, sometimes accelerated by ultrasound, represent a greener alternative. rsc.org Another strategy is the development of one-pot syntheses that reduce the number of steps and minimize waste from purification. organic-chemistry.org
A particularly innovative approach involves a two-step, one-pot synthesis starting from elemental sulfur. nih.govd-nb.info In this method, elemental sulfur is reduced to form lithium disulfide, which then reacts in situ with phenylacetyl chloride to yield PADS. nih.gov This process is highly efficient and uses the most fundamental source of sulfur, aligning well with green chemistry principles of atom economy and feedstock efficiency.
Table 2: Evaluation of this compound Synthesis Methods based on Green Chemistry Principles
| Synthesis Method | Starting Materials | Key Reagents/Conditions | Green Chemistry Considerations |
|---|---|---|---|
| Thioacid Oxidation chemicalbook.com | Thioacetic acid | Iodine, Ethanol | Uses a bio-based solvent (ethanol); involves a halogenated reagent (iodine). |
| Thiol Substitution sigmaaldrich.com | Thioacetic acid, Phenyl benzenethiolsulfonate | Triethylamine | Avoids elemental halogens; uses an organic base. |
| One-Pot from Elemental Sulfur nih.gov | Elemental Sulfur (³⁴S₈), Phenylacetyl chloride | Lithium triethylborohydride (Super-Hydride) | High atom economy starting from elemental sulfur; one-pot procedure minimizes waste. |
| General Air Oxidation rsc.org | Thiols | Air (O₂), Et₃N, DMF, Ultrasound | Uses air as the oxidant; sonication can reduce reaction times and energy input. |
Q & A
Q. What is the role of phenylacetyl disulfide (PADS) in synthesizing phosphorothioate oligonucleotides, and how does it compare to other sulfurization reagents?
PADS is a sulfur-transfer agent that replaces oxygen with sulfur in phosphate triester intermediates during solid-phase oligonucleotide synthesis. Unlike the Beaucage reagent (3H-1,2-benzodithiol-3-one 1,1-dioxide), PADS achieves >99.9% sulfurization efficiency even in "aged" solutions, making it more stable and reproducible for large-scale synthesis . Methodologically, PADS is typically used in anhydrous acetonitrile with a tertiary amine base (e.g., pyridine) at room temperature for 2–5 minutes per coupling cycle .
| Reagent | Efficiency | Stability | Scalability |
|---|---|---|---|
| PADS | >99.9% | High | Industrial |
| Beaucage reagent | ~95–98% | Low | Lab-scale |
| Table 1: Key properties of sulfurization reagents. |
Q. How is this compound synthesized, and what are its critical purity requirements for research applications?
PADS is synthesized via the reaction of phenyl benzenethiolsulfonate with thioacetic acid in the presence of triethylamine. The product is purified by recrystallization from ethanol, yielding a white solid with a melting point of 59–63°C . For oligonucleotide synthesis, ≥96% purity (HPLC/UV-Vis) is required to minimize side reactions. Impurities like residual triethylamine or unreacted thioacetic acid can reduce sulfurization efficiency and necessitate additional purification steps .
Q. What spectroscopic and chromatographic methods are used to characterize this compound?
- FT-IR : Peaks at 1680–1700 cm⁻¹ (C=O stretching) and 500–600 cm⁻¹ (S–S stretching) confirm disulfide bond formation .
- HPLC : Reverse-phase C18 columns with UV detection at 260 nm validate purity (>96%) .
- LC-HRMS : High-resolution mass spectrometry (exact mass: 302.41 g/mol) ensures structural integrity, particularly for detecting hydrolyzed byproducts like phenylacetyl thiol .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve sulfurization efficiency in oligonucleotide synthesis using PADS?
Key variables include:
- Solvent choice : Anhydrous acetonitrile minimizes hydrolysis of PADS.
- Reaction time : Extending sulfurization time beyond 5 minutes does not improve efficiency but increases risk of oxidation .
- Catalyst : Triethylamine (0.1–0.5 M) enhances nucleophilicity of the phosphate triester intermediate .
- Temperature : Room temperature (20–25°C) balances reaction rate and stability. Experimental validation requires monitoring sulfurization via ³¹P NMR, where the phosphate triester signal (δ ~150 ppm) shifts to δ ~55 ppm upon sulfur incorporation .
Q. How do structural modifications of this compound influence its reactivity and stability as a sulfur-transfer agent?
Modifications to the phenylacetyl group (e.g., electron-withdrawing substituents) can alter sulfurization kinetics. For example:
- Electron-withdrawing groups (e.g., nitro-) increase electrophilicity of the disulfide bond, accelerating sulfur transfer but reducing hydrolytic stability.
- Steric hindrance (e.g., ortho-substituted phenyl groups) slows reaction rates but improves shelf life. Computational studies (DFT calculations) predict these effects by analyzing bond dissociation energies and transition states .
Q. What experimental strategies resolve contradictions in reported sulfurization efficiencies for PADS across studies?
Discrepancies often arise from:
- Reagent aging : PADS degrades upon exposure to moisture, necessitating strict anhydrous handling .
- Oligonucleotide sequence : GC-rich sequences require longer sulfurization times due to steric hindrance .
- Analytical methods : HPLC underestimates efficiency compared to MALDI-TOF mass spectrometry, which detects low-abundance desulfurization products . A standardized protocol using ³¹P NMR or LC-HRMS is recommended for cross-study comparisons .
Q. How does this compound compare to newer sulfur-transfer agents like 3-amino-1,2,4-dithiazole-5-thione (ADTT)?
| Parameter | PADS | ADTT |
|---|---|---|
| Efficiency | >99.9% | >99.5% |
| Reaction time | 2–5 min | <1 min |
| Scalability | Industrial | Lab-scale |
| Cost | Moderate | High |
| Table 2: Comparison of sulfurization reagents. | ||
| ADTT offers faster kinetics but is less cost-effective for large-scale production. PADS remains preferred for GMP-compliant oligonucleotide synthesis . |
Methodological Best Practices
Q. What precautions are critical when handling this compound in laboratory settings?
- Storage : Under inert atmosphere (argon/nitrogen) at room temperature to prevent oxidation .
- Safety : Use N95 masks, gloves, and eye protection due to dust inhalation risks (WGK Germany hazard class 2) .
- Waste disposal : Hydrolyze residual PADS with 0.1 M NaOH to convert it into non-toxic phenylacetic acid .
Q. How should researchers report experimental protocols involving PADS to ensure reproducibility?
Follow the Beilstein Journal of Organic Chemistry guidelines:
- Synthesis : Specify solvent purity, reaction temperature (±1°C), and drying methods (e.g., molecular sieves).
- Characterization : Include raw spectral data (FT-IR, ¹H NMR) in supplementary materials .
- Oligonucleotide synthesis : Document sulfurization time, PADS concentration, and post-synthesis purification steps (e.g., desalting) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
